3-[4-Bromo-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Bromo-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid is a chemical compound with the molecular formula C7H7BrF2N2O2. It is characterized by the presence of a bromine atom, difluoromethyl group, and a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Bromo-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-Bromo-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-[4-Bromo-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-Bromo-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and difluoromethyl group can influence its reactivity and binding affinity to target molecules. The pyrazole ring can participate in various biochemical interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(difluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazole ring.
3-Bromo-5-iodobenzoic acid: Contains a bromine atom and an iodine atom, with a benzoic acid structure.
3-Bromo-4,5-dimethoxybenzoic acid: Features a bromine atom and methoxy groups on a benzoic acid structure.
Uniqueness
3-[4-Bromo-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid is unique due to the combination of its bromine atom, difluoromethyl group, and pyrazole ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-[4-bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF2N2O2/c1-4-6(9)7(8(10)11)13(12-4)3-2-5(14)15/h8H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGZRUZIEZLZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(F)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.